molecular formula C16H14N2O2 B14318259 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 112176-73-5

1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B14318259
CAS No.: 112176-73-5
M. Wt: 266.29 g/mol
InChI Key: SQGIDSLYFRLXGO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a naphthalen-1-yl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-naphthaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-1-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding naphthalen-1-yl oxides.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Halogenated naphthalen-1-yl derivatives.

Scientific Research Applications

1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Uniqueness: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

112176-73-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,3-dimethyl-5-(naphthalen-1-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-17-14(15(19)18(2)16(17)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3

InChI Key

SQGIDSLYFRLXGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C

Origin of Product

United States

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